1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Descripción

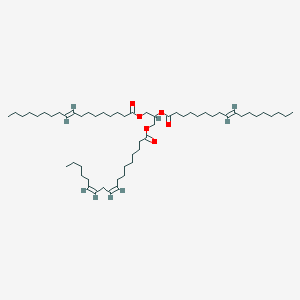

Structure

2D Structure

Propiedades

Fórmula molecular |

C57H102O6 |

|---|---|

Peso molecular |

883.4 g/mol |

Nombre IUPAC |

[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26+,30-27+ |

Clave InChI |

JTMWOTXEVWLTTO-OHNZFYNLSA-N |

SMILES isomérico |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a mixed triacylglycerol (TAG) featuring two oleic acid moieties at the sn-1 and sn-2 positions and a linoleic acid moiety at the sn-3 position of the glycerol backbone.[1][2] This specific arrangement of fatty acids contributes to its unique physicochemical properties and dictates its metabolic fate and potential biological roles. As a naturally occurring component of various vegetable oils, including pumpkin seed, olive, and sesame oils, this molecule is of significant interest in the fields of lipidomics, nutritional science, and drug delivery.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental methodologies for its characterization, and an exploration of its biological significance.

Physicochemical Properties

The structural characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₅₇H₁₀₂O₆ | [3][5] |

| Molecular Weight | 883.42 g/mol | [5] |

| CAS Number | 2190-20-7 | [5] |

| Appearance | Viscous liquid at room temperature | |

| Purity | ≥95% (TLC) | [3] |

| Storage Temperature | -20°C |

Table 1: General Physicochemical Properties of this compound

The solubility of this triacylglycerol in various solvents is a critical parameter for its application in experimental settings and formulation development.

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 10 mg/mL | [3] |

| Ethanol | 10 mg/mL | [3] |

| Phosphate-Buffered Saline (PBS):Ethanol (1:1) | 500 µg/mL | [3] |

| Chloroform | Slightly soluble | [6] |

| Methyl Acetate | Soluble (formulated as a solution) | [3] |

Table 2: Solubility Data for this compound

Experimental Protocols

Detailed methodologies for the characterization of this compound are outlined below. These protocols are based on established techniques for lipid analysis.

Melting Point Determination (Capillary Tube Method)

The melting point of triacylglycerols can be determined using the capillary tube method. Due to the nature of mixed-acid TAGs, a sharp melting point may not be observed; instead, a melting range is more common.

Methodology:

-

Sample Preparation: A small amount of the liquid this compound is drawn into a capillary tube. The sample is then solidified by cooling.

-

Apparatus: A standard melting point apparatus equipped with a calibrated thermometer and a heating block is used.

-

Procedure: The capillary tube containing the solidified sample is placed in the heating block. The temperature is gradually increased at a controlled rate.

-

Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Structural Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful non-destructive techniques for confirming the structure of this compound.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: A 5-10 mg sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Standard ¹H NMR spectra are acquired. Key signals to observe include those for the glycerol backbone protons, the olefinic protons of the oleoyl and linoleoyl chains, the bis-allylic protons specific to the linoleoyl chain, and the terminal methyl protons of the fatty acid chains.

-

Data Analysis: Chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the presence and relative abundance of the different fatty acid moieties and their positions on the glycerol backbone.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A 20-50 mg sample is dissolved in a deuterated solvent.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition: ¹³C NMR spectra are acquired. The chemical shifts of the carbonyl carbons are particularly informative for determining the sn-position of the fatty acids. The olefinic carbon signals will also be distinct for oleic and linoleic acids.[7][8]

-

Data Analysis: The chemical shifts of the carbonyl and olefinic carbons are compared to reference spectra and literature values to confirm the structure.

2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to elucidate the fatty acid composition and their positional distribution through fragmentation analysis.[9]

Methodology:

-

Ionization: Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used. The sample is often ionized as an adduct with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[9][10]

-

Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined, confirming the molecular weight.

-

Tandem MS (MS/MS): To determine the fatty acid composition and their positions, the parent ion is selected and subjected to collision-induced dissociation (CID).

-

Fragmentation Analysis: The resulting fragment ions correspond to the neutral loss of the fatty acid chains. The preferential loss of fatty acids from the sn-1/3 positions compared to the sn-2 position allows for the determination of the fatty acid at the sn-2 position. For this compound, the primary fragments would result from the loss of oleic acid and linoleic acid.[9][11][12]

Biological Significance and Metabolic Fate

This compound, as a triacylglycerol, serves as a vital energy reserve in biological systems. Its metabolic fate follows the general pathway of dietary fat digestion and metabolism.

Digestion and Absorption: In the gastrointestinal tract, pancreatic lipases hydrolyze the ester bonds at the sn-1 and sn-3 positions. This enzymatic hydrolysis of this compound would yield oleic acid, linoleic acid, and 2-oleoyl-glycerol (a monoacylglycerol).[13][14] These products are then absorbed by the intestinal epithelial cells.

Metabolism and Storage: Within the enterocytes, the absorbed fatty acids and monoacylglycerols are re-esterified to form new triacylglycerols. These are then packaged into chylomicrons, which are secreted into the lymphatic system and subsequently enter the bloodstream. In various tissues, lipoprotein lipase hydrolyzes the triacylglycerols in chylomicrons, releasing fatty acids that can be taken up by cells for energy production via β-oxidation or re-esterified and stored as lipid droplets.[15]

While direct signaling roles for this compound have not been extensively documented, the products of its metabolism, such as diacylglycerols (DAGs) and free fatty acids, are known to act as second messengers in various signaling cascades. For instance, DAGs are activators of protein kinase C (PKC), a key enzyme in many cellular processes.[16] A study on a structurally similar TAG, 1-oleate-2-palmitate-3-linoleate glycerol, has shown that it can improve lipid metabolism and reduce pro-inflammatory cytokines, suggesting that the specific composition and structure of TAGs can have significant biological effects.[17][18]

Visualizations

Caption: Workflow for the physicochemical characterization of triacylglycerols.

Caption: Metabolic pathway of dietary triacylglycerols.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS 2190-20-7 | Cayman Chemical | Biomol.com [biomol.com]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. This compound | Benchchem [benchchem.com]

- 14. Enzymatic hydrolysis of soybean oil using lipase from different sources to yield concentrated of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mitochondrial glycerol-3-phosphate acyltransferase-1 directs the metabolic fate of exogenous fatty acids in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. 1-Oleate-2-palmitate-3-linoleate glycerol improves lipid metabolism and gut microbiota and decreases the level of pro-inflammatory cytokines - Food & Function (RSC Publishing) [pubs.rsc.org]

- 18. 1-Oleate-2-palmitate-3-linoleate glycerol improves lipid metabolism and gut microbiota and decreases the level of pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the synthesis of specific triacylglycerols (TAGs) with defined fatty acid composition and stereochemistry is crucial for a wide range of applications, from nutritional and metabolic studies to the development of advanced drug delivery systems. This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOG), a mixed-acid triglyceride of significant research interest.

This compound (OOL) is a triacylglycerol that contains oleic acid at the sn-1 and sn-2 positions and linoleic acid at the sn-3 position of the glycerol backbone.[1][2][3] This specific arrangement of fatty acids makes it a valuable tool for investigating the metabolic fate and physiological effects of dietary fats, as the stereospecific positioning of fatty acids influences their digestion, absorption, and subsequent metabolic pathways.[4] OOL is found in various natural sources, including pumpkin seed, olive, and sesame oils.[1][2][3] In the pharmaceutical industry, structured triglycerides like OOL are explored as components of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles.[5]

This guide details both chemical and enzymatic approaches to OOG synthesis, with a focus on a plausible and detailed enzymatic protocol. It also provides comprehensive methodologies for the purification and characterization of the final product.

Synthesis Strategies: Chemical and Enzymatic Approaches

The synthesis of structured triacylglycerols such as OOG can be achieved through both chemical and enzymatic methods. Chemical synthesis often involves protection and deprotection steps of the glycerol backbone, which can be complex and may lead to the formation of byproducts.

Enzymatic synthesis, particularly using lipases, offers a more specific and milder alternative. Lipases can be used to catalyze reactions such as acidolysis, transesterification, or esterification with high regioselectivity, allowing for the targeted placement of fatty acids on the glycerol backbone.[6][7] For the synthesis of OOG, a key strategy is the lipase-catalyzed esterification of 1,2-dioleoyl-rac-glycerol with linoleic acid.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol describes a representative method for the synthesis of OOG via the lipase-catalyzed esterification of 1,2-dioleoyl-rac-glycerol with linoleic acid.

Materials

-

1,2-dioleoyl-rac-glycerol (starting material)

-

Linoleic acid

-

Immobilized lipase (e.g., Novozym 435, from Candida antarctica lipase B)[6][8]

-

n-hexane (or other suitable organic solvent)

-

Molecular sieves (to control water activity)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, diethyl ether)

-

Standards for TLC and HPLC analysis

Equipment

-

Round-bottom flask

-

Magnetic stirrer with heating mantle or shaking water bath

-

Rotary evaporator

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 1,2-dioleoyl-rac-glycerol and a molar excess of linoleic acid (e.g., a 1:3 to 1:5 molar ratio) in a suitable volume of n-hexane.

-

Control of Water Activity: Add activated molecular sieves to the reaction mixture to maintain a low water activity, which favors the esterification reaction over hydrolysis.

-

Enzymatic Reaction: Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the total substrates).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with continuous stirring for a specified period (e.g., 24-48 hours). The progress of the reaction can be monitored by TLC.

-

Enzyme Removal: After the reaction, remove the immobilized lipase by filtration. The lipase can often be washed and reused.

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude product, containing unreacted starting materials, free fatty acids, and the desired OOG, is purified using silica gel column chromatography.

-

Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent such as hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding a more polar solvent like diethyl ether.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure OOG.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Characterization of this compound

The identity and purity of the synthesized OOG should be confirmed using a combination of analytical techniques.

-

Thin Layer Chromatography (TLC): TLC is used to monitor the reaction progress and to check the purity of the final product. The synthesized OOG will have a different retention factor (Rf) compared to the starting materials and byproducts.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the synthesized OOG and to separate it from other triacylglycerol isomers.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of OOG. The chemical shifts and splitting patterns of the protons and carbons in the glycerol backbone and the fatty acid chains can confirm the specific positioning of the oleoyl and linoleoyl groups.[4][10]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized OOG and can be used to confirm its fatty acid composition through fragmentation analysis.[11]

Quantitative Data

The following table summarizes typical reaction conditions and outcomes for the enzymatic synthesis of structured triglycerides, which can serve as a reference for the synthesis of OOG.

| Parameter | Value/Range | Reference |

| Enzyme | Immobilized Lipase (e.g., Novozym 435) | [6][8] |

| Substrate Molar Ratio (Diacylglycerol:Fatty Acid) | 1:3 to 1:5 | [6] |

| Enzyme Load (% of total substrates) | 5 - 10% | [5] |

| Reaction Temperature | 50 - 65°C | [8] |

| Reaction Time | 24 - 48 hours | [8] |

| Solvent | n-hexane or solvent-free | [5] |

| Purity (post-purification) | >95% | [12] |

Visualizations

Synthesis and Purification Workflow

References

- 1. Cas 2190-20-7,1 2-DIOLEOYL-3-LINOLEOYL-RAC-GLYCEROL (C | lookchem [lookchem.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Lipase-catalyzed esterification of conjugated linoleic acid with sorbitol: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lipase-catalyzed glycerolysis extended to the conversion of a variety of edible oils into structural fats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. office2.jmbfs.org [office2.jmbfs.org]

- 11. Regiospecific Analysis of Fatty Acids and Calculation of Triglyceride Molecular Species in Marine Fish Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

A Technical Guide to 1,2-Dioleoyl-3-linoleoyl-rac-glycerol: Natural Sources, Analysis, and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is a mixed-acid triacylglycerol (TAG) composed of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position.[1][2] As a constituent of natural fats and oils, OOL is of significant interest in the fields of lipidomics, nutrition, and drug delivery. Its specific stereochemistry and fatty acid composition influence its physicochemical properties and metabolic fate, making it a target for detailed investigation. This technical guide provides an in-depth overview of the natural sources of OOL, quantitative data on its abundance, detailed experimental protocols for its extraction and analysis, and an illustration of its general metabolic pathway.

Natural Sources and Quantitative Data

This compound is found in a variety of vegetable oils.[3][4][5] The concentration of this specific triacylglycerol can vary depending on the plant cultivar, growing conditions, and processing methods. The following tables summarize the quantitative data for OOL in some of its primary natural sources.

Table 1: Concentration of this compound in Olive Oil

| Olive Cultivar | Concentration of OOL (% of total triacylglycerols) | Reference |

| Chemlali (from trees at 51 trees ha⁻¹ planting density) | 17.50% | [6] |

| Coratina, Kroneiki, and Picual cultivars (general range) | 12.00% - 13.91% | [7] |

Table 2: Concentration of this compound in Sesame Oil

| Oil Source | Concentration of OOL (% of total triacylglycerols) | Reference |

| Sesame Oil (general) | 14.0% - 25.0% | [8] |

Note: While pumpkin seed oil is a known source of OOL, specific quantitative data for this triacylglycerol was not available in the reviewed literature. The oil is rich in oleic and linoleic acids, the constituent fatty acids of OOL.[9][10]

Experimental Protocols

The accurate quantification of this compound in natural sources requires robust extraction and analytical methodologies. The following sections provide detailed protocols for these procedures.

Protocol 1: Extraction of Triacylglycerols from Plant Seeds

This protocol is a generalized method based on established procedures for lipid extraction from plant tissues.[11][12][13]

1. Sample Preparation:

- Grind the seeds into a fine powder using a mortar and pestle or a mechanical grinder.

- Dry the powdered sample in a vacuum oven at 60°C to a constant weight to remove residual moisture.

2. Lipid Extraction (Soxhlet Method):

- Place a known amount of the dried seed powder (e.g., 10 g) into a cellulose extraction thimble.

- Place the thimble into a Soxhlet extractor.

- Add n-hexane to the boiling flask.

- Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

- Allow the extraction to proceed for at least 6 hours, ensuring continuous cycling of the solvent.

- After extraction, evaporate the solvent from the collection flask using a rotary evaporator to obtain the crude lipid extract.

3. Purification of Triacylglycerols:

- Redissolve the crude lipid extract in a minimal amount of chloroform.

- To remove non-lipid contaminants, wash the chloroform extract with a 0.9% NaCl solution.

- Separate the lower chloroform layer containing the lipids and dry it over anhydrous sodium sulfate.

- Filter the solution and evaporate the chloroform under a stream of nitrogen to yield the purified triacylglycerol fraction.

Protocol 2: Analysis of Triacylglycerols by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of triacylglycerols using reversed-phase HPLC.[14][15][16]

1. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength like 205 nm).

- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase:

- A gradient of acetonitrile (Solvent A) and isopropanol (Solvent B) is commonly used.

- Example Gradient: Start with 100% A, linearly increase to 50% B over 30 minutes, hold for 10 minutes, and then return to initial conditions.

3. Sample Preparation:

- Dissolve a known amount of the extracted triacylglycerols in the initial mobile phase composition to a concentration of approximately 10 mg/mL.

- Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

- Column Temperature: 30°C

- Flow Rate: 1.0 mL/min

- Injection Volume: 20 µL

5. Quantification:

- Identify the OOL peak based on its retention time compared to a certified reference standard.

- Quantify the amount of OOL by constructing a calibration curve using the reference standard at various concentrations.

Protocol 3: Analysis of Triacylglycerols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the analysis of triacylglycerols using high-temperature GC-MS.[17][18][19]

1. Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

- High-temperature capillary column suitable for lipid analysis (e.g., a short, narrow-bore column with a thin film of a stable stationary phase).

2. Sample Preparation (Derivatization is not typically required for intact TAG analysis by HT-GC):

- Dissolve the extracted triacylglycerols in a suitable solvent like hexane or toluene to a concentration of about 1 mg/mL.

3. GC Conditions:

- Injector Temperature: 340°C

- Oven Temperature Program: Start at 250°C, hold for 1 minute, then ramp to 350°C at 5°C/min, and hold for 10 minutes.

- Carrier Gas: Helium at a constant flow rate.

- Injection Mode: Splitless or on-column injection.

4. MS Conditions:

- Ionization Mode: Electron Ionization (EI)

- Mass Range: m/z 50-1000

- Ion Source Temperature: 250°C

5. Identification and Quantification:

- Identify the OOL peak based on its retention time and the fragmentation pattern in the mass spectrum, which should be compared to a reference standard or a spectral library.

- Quantification can be performed using an internal standard and constructing a calibration curve.

Metabolic Pathway

While specific signaling pathways for individual triacylglycerols like OOL are not well-defined, their general metabolic fate is well understood. Triacylglycerols serve as a major energy reserve in eukaryotes.[20][21][22] The following diagram illustrates the general metabolic pathway of triacylglycerols.

Conclusion

This compound is a naturally occurring triacylglycerol with a defined presence in common vegetable oils. This guide provides a consolidated resource for researchers by presenting quantitative data, detailed experimental protocols for its analysis, and an overview of its metabolic context. The provided methodologies for extraction and analysis using HPLC and GC-MS serve as a foundation for the accurate quantification of OOL in various matrices. While specific signaling roles for OOL remain an area for future research, understanding its place within the broader context of triacylglycerol metabolism is crucial for its application in nutritional and pharmaceutical research.

References

- 1. This compound, 2190-20-7 | BroadPharm [broadpharm.com]

- 2. This compound | CAS 2190-20-7 | Cayman Chemical | Biomol.com [biomol.com]

- 3. ebiohippo.com [ebiohippo.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. This compound | Benchchem [benchchem.com]

- 6. Triacylglycerols Composition and Volatile Compounds of Virgin Olive Oil from Chemlali Cultivar: Comparison among Different Planting Densities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. curresweb.com [curresweb.com]

- 8. uspnf.com [uspnf.com]

- 9. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 10. Pumpkin Seed Oil: An Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sequential one-step extraction and analysis of triacylglycerols and fatty acids in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. aocs.org [aocs.org]

- 17. academic.oup.com [academic.oup.com]

- 18. HPLC/HRMS and GC/MS for Triacylglycerols Characterization of Tuna Fish Oils Obtained from Green Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aocs.org [aocs.org]

- 20. us.humankinetics.com [us.humankinetics.com]

- 21. Classify The Characteristics Of Triacylglycerols And Phosphoglycerides [lawcator.org]

- 22. lipotype.com [lipotype.com]

Biological role of specific triacylglycerol isomers

An In-depth Technical Guide on the Biological Role of Specific Triacylglycerol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacylglycerols (TAGs), the primary constituents of dietary fats and oils, are not merely energy storage molecules.[1][2][3] Their biological function is intricately linked to their molecular structure, specifically the arrangement of fatty acids on the glycerol backbone. These structural variations give rise to TAG isomers, which exhibit distinct metabolic fates and physiological effects. This technical guide provides a comprehensive overview of the biological roles of specific TAG isomers, detailing the enzymatic processes that govern their synthesis and degradation, their differential digestion and absorption, and their implications in nutrition and signaling pathways. We present key quantitative data in structured tables, outline detailed experimental protocols for isomer analysis, and provide visualizations of core metabolic and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Triacylglycerol (TAG) Structure and Isomerism

Triacylglycerols are esters composed of a glycerol molecule and three fatty acids.[1][4][5] The stereospecific numbering (sn) system is used to denote the carbon atoms of the glycerol backbone as sn-1, sn-2, and sn-3.[5][6][7] The specific fatty acid occupying each of these positions gives rise to different types of isomers:

-

Regioisomers (Positional Isomers): These isomers have the same fatty acid composition but differ in the position of the fatty acids on the glycerol backbone. For example, a TAG with two oleic acids (O) and one palmitic acid (P) can exist as sn-OPO, sn-POO, and sn-OOP.

-

Enantiomers: When the fatty acids at the sn-1 and sn-3 positions are different, the sn-2 carbon becomes a chiral center. This results in a pair of enantiomers, for example, sn-1-palmitoyl-2-oleoyl-3-stearoyl-glycerol (sn-POS) and sn-1-stearoyl-2-oleoyl-3-palmitoyl-glycerol (sn-SOP).

The non-random distribution of fatty acids in natural TAGs points to a significant biological purpose, influencing everything from nutrient absorption to cellular signaling.[4][8]

Enzymatic Control of TAG Isomer Profiles

The specific isomeric composition of TAGs within an organism is tightly regulated by the stereoselectivity of enzymes involved in their synthesis and breakdown.

Biosynthesis and the Role of Acyltransferases

The primary pathway for TAG synthesis is the Kennedy pathway, which involves the sequential acylation of a glycerol-3-phosphate backbone.[9] The specificity of the acyltransferase enzymes at each step determines the final TAG structure.

-

Glycerol-3-phosphate acyltransferase (GPAT) and Acylglycerol-phosphate acyltransferase (AGPAT) catalyze the first two acylation steps.[10][11]

-

Diacylglycerol Acyltransferases (DGATs) catalyze the final, committed step in TAG synthesis: the acylation of diacylglycerol (DAG).[11][12][13][14] There are two main isoforms, DGAT1 and DGAT2, which have distinct substrate specificities and play different physiological roles.[11][14][15] For instance, in competition assays, DGAT1 shows a preference for oleoyl-CoA over palmitoyl-CoA, influencing which fatty acid is esterified at the sn-3 position.[12]

Caption: The Kennedy pathway for TAG synthesis, highlighting key enzymatic steps.

Lipolysis and the Stereospecificity of Lipases

Lipases are enzymes that hydrolyze TAGs, and their action is highly dependent on the position of the fatty acid.[16]

-

Pancreatic Lipase: This key digestive enzyme primarily hydrolyzes fatty acids at the sn-1 and sn-3 positions. This action releases free fatty acids and an sn-2 monoacylglycerol (sn-2-MAG), which is a critical step for lipid absorption.[6][17]

-

Gastric Lipases: These lipases initiate fat digestion in the stomach and exhibit a marked preference for hydrolyzing the ester bond at the sn-3 position.[18][19]

-

Adipose Triglyceride Lipase (ATGL): ATGL is the rate-limiting enzyme for the initial step of TAG hydrolysis in adipose tissue. It shows a strong preference for hydrolyzing the ester bond at the sn-2 position, though its co-activator, CGI-58, can broaden this selectivity to include the sn-1 position.[20]

-

Hormone-Sensitive Lipase (HSL): Following the action of ATGL, HSL preferentially hydrolyzes the DAG products, primarily sn-1,3 DAG.[20]

References

- 1. Lipid - Wikipedia [en.wikipedia.org]

- 2. What is Triacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 4. Dietary Triacylglycerol Structure and Its Role in Infant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.35 Triglycerides | Nutrition [courses.lumenlearning.com]

- 6. aocs.org [aocs.org]

- 7. Triglyceride - Wikipedia [en.wikipedia.org]

- 8. The metabolism of structured triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. experts.umn.edu [experts.umn.edu]

- 11. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Acyl-CoA:diacylglycerol acyltransferase: molecular biology, biochemistry and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diacylglycerol O-Acyltransferase | Transferases | Tocris Bioscience [tocris.com]

- 15. aocs.org [aocs.org]

- 16. Triacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Stereoselectivity of lipases. II. Stereoselective hydrolysis of triglycerides by gastric and pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (CAS Number: 2190-20-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol, with the CAS number 2190-20-7, is a mixed-acid triglyceride of significant interest in various scientific disciplines, including lipidomics, drug delivery, and nutritional science.[1] This document provides a comprehensive technical overview of its properties, synthesis, analysis, and biological relevance, tailored for researchers and professionals in drug development.

This triglyceride is characterized by a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position.[2][3] It is a naturally occurring component of various vegetable oils, including pumpkin seed, olive, and sesame oils.[4][5] Its specific fatty acid composition and stereochemistry make it a valuable tool for studying lipid metabolism and a potential excipient in pharmaceutical formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| CAS Number | 2190-20-7 | [6] |

| Molecular Formula | C₅₇H₁₀₂O₆ | [6] |

| Molecular Weight | 883.42 g/mol | [6] |

| Physical Form | Viscous liquid at room temperature | [6] |

| Purity | Typically ≥95% (TLC) | [3] |

| Synonyms | OOL, TG(18:1/18:1/18:2), 1,2-Di(cis-9-octadecenoyl)-3-(cis-9,12-octadecadienoyl)-rac-glycerol | [3] |

| Storage Temperature | -20°C for long-term storage | [6] |

| Solubility | Soluble in DMF (10 mg/ml) and Ethanol (10 mg/ml). Partially soluble in PBS:Ethanol (1:1) at 500 µg/ml. | [3] |

Synthesis and Purification

The synthesis of specific mixed-acid triglycerides like this compound typically involves enzymatic processes to ensure regioselectivity. Lipase-catalyzed reactions are preferred over chemical synthesis to achieve the desired stereospecificity and avoid the formation of complex isomeric mixtures.[7][8]

Enzymatic Synthesis Workflow

The synthesis can be conceptualized as a multi-step enzymatic process. A general workflow is outlined below.

Caption: General workflow for the enzymatic synthesis of this compound.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is a general guideline for the synthesis of structured triglycerides and can be adapted for this compound.

Materials:

-

Glycerol

-

Oleic Acid

-

Linoleic Acid

-

Immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei)[9]

-

Organic solvent (e.g., hexane)

-

Molecular sieves

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, diethyl ether)

Procedure:

-

Preparation of Reactants: Ensure all reactants and solvents are anhydrous. Use molecular sieves to dry the organic solvent.

-

First Esterification Step:

-

Dissolve glycerol and a molar excess of oleic acid in hexane.

-

Add the immobilized lipase to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 40-50°C) with constant stirring.[10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) to follow the formation of mono- and di-oleoylglycerols.

-

Once the desired intermediate (1,2-dioleoyl-glycerol) is formed, stop the reaction by filtering off the lipase.

-

-

Purification of Intermediate:

-

Remove the solvent under reduced pressure.

-

Purify the 1,2-dioleoyl-glycerol intermediate using silica gel column chromatography.

-

-

Second Esterification Step:

-

Dissolve the purified 1,2-dioleoyl-glycerol and linoleic acid in hexane.

-

Add fresh immobilized lipase.

-

Incubate under the same conditions as the first step.

-

Monitor the formation of the final product by TLC.

-

-

Final Purification:

-

Stop the reaction and remove the lipase by filtration.

-

Remove the solvent and purify the final product, this compound, using silica gel column chromatography.

-

Analytical Methodologies

Accurate characterization and quantification of this compound are crucial for research and quality control.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for the qualitative analysis and monitoring of reactions.

Protocol:

-

Stationary Phase: Silica gel 60 plates.

-

Mobile Phase: A mixture of hexane:diethyl ether:acetic acid (80:20:1, v/v/v) is commonly used for separating neutral lipids.

-

Sample Preparation: Dissolve the sample in a suitable solvent like chloroform or hexane.

-

Development: Develop the plate in a saturated chromatography chamber.

-

Visualization: Visualize the spots by spraying with a suitable reagent (e.g., phosphomolybdic acid or iodine vapor) and heating.

-

Identification: Compare the Rf value of the sample spot with that of a known standard.

High-Performance Liquid Chromatography (HPLC)

HPLC with a refractive index (RI) detector is a suitable method for the quantitative analysis of triglycerides.[11]

Protocol:

-

Column: A C18 reversed-phase column is typically used.[11]

-

Mobile Phase: A gradient of acetonitrile and isopropanol can be employed for the separation of different triglyceride species.

-

Detector: Refractive Index (RI) detector.[11]

-

Quantification: Use an external standard calibration curve with a purified standard of this compound.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of triglycerides. The fragmentation pattern provides information about the fatty acid composition and their positions on the glycerol backbone.[12][13]

References

- 1. Cas 2190-20-7,1 2-DIOLEOYL-3-LINOLEOYL-RAC-GLYCEROL (C | lookchem [lookchem.com]

- 2. This compound, 2190-20-7 | BroadPharm [broadpharm.com]

- 3. This compound | CAS 2190-20-7 | Cayman Chemical | Biomol.com [biomol.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound liquid, 97% (TLC) | 2190-20-7 [sigmaaldrich.com]

- 7. media.neliti.com [media.neliti.com]

- 8. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic Synthesis of Structured Lipids Enriched with Medium- and Long-Chain Triacylglycerols via Pickering Emulsion-Assisted Interfacial Catalysis: A Preliminary Exploration [mdpi.com]

- 11. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Endogenous Synthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous synthesis of the specific triacylglycerol (TAG), 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL). The primary focus is on the well-established Kennedy pathway, detailing the sequential enzymatic reactions catalyzed by glycerol-3-phosphate acyltransferase (GPAT), 1-acylglycerol-3-phosphate acyltransferase (AGPAT), and diacylglycerol acyltransferase (DGAT). The substrate specificities of these enzymes, particularly concerning oleoyl-CoA and linoleoyl-CoA, are discussed in the context of directing the precise assembly of OOL. This guide also outlines detailed experimental protocols for the in vitro analysis of the enzymes involved and for the sensitive quantification of OOL from biological samples. Furthermore, signaling pathways influencing TAG biosynthesis and illustrative experimental workflows are presented through diagrams generated using the DOT language.

Introduction

Triacylglycerols are the primary form of energy storage in eukaryotes and are synthesized through complex enzymatic pathways. The specific fatty acid composition and their positional distribution on the glycerol backbone are critical determinants of the physicochemical and physiological properties of a given TAG molecule. This compound (OOL) is a mixed-acid TAG containing two oleic acid moieties at the sn-1 and sn-2 positions and one linoleic acid moiety at the sn-3 position. Understanding the endogenous synthesis of this specific TAG is crucial for research in lipid metabolism, nutrition, and the development of therapeutics for metabolic diseases.

Biosynthetic Pathways of this compound

The primary pathway for the de novo synthesis of triacylglycerols in most tissues, including the liver, is the Kennedy pathway, also known as the glycerol-3-phosphate pathway[1][2]. An alternative, the monoacylglycerol pathway, is predominantly active in the intestine for the re-synthesis of TAGs from dietary monoacylglycerols[2].

The Kennedy Pathway

The synthesis of OOL via the Kennedy pathway involves a series of three enzymatic acylation reactions occurring primarily in the endoplasmic reticulum[1].

-

Formation of Lysophosphatidic Acid (LPA): The pathway is initiated by the acylation of glycerol-3-phosphate at the sn-1 position with an acyl-CoA molecule. To form the OOL precursor, oleoyl-CoA is the preferred substrate for this step, which is catalyzed by Glycerol-3-Phosphate Acyltransferase (GPAT) [3]. Mammals have four isoforms of GPAT (GPAT1-4)[3]. GPAT1, located in the outer mitochondrial membrane, shows a preference for saturated acyl-CoAs, while the ER-localized GPATs (GPAT3 and GPAT4) exhibit broader substrate specificity, including for oleoyl-CoA[4].

-

Formation of Phosphatidic Acid (PA): The resulting 1-oleoyl-lysophosphatidic acid is then acylated at the sn-2 position by 1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT) . For the synthesis of OOL, a second molecule of oleoyl-CoA is incorporated in this step to form 1,2-dioleoyl-phosphatidic acid. Several AGPAT isoforms exist, and their substrate specificities contribute to the diversity of TAG structures[5][6].

-

Formation of Diacylglycerol (DAG): The 1,2-dioleoyl-phosphatidic acid is dephosphorylated by Phosphatidic Acid Phosphatase (PAP) , also known as lipin, to yield 1,2-dioleoyl-sn-glycerol.

-

Formation of Triacylglycerol (TAG): The final and committed step in TAG synthesis is the acylation of the 1,2-dioleoyl-sn-glycerol at the sn-3 position with a third acyl-CoA molecule. In the case of OOL synthesis, this involves the incorporation of linoleoyl-CoA, a reaction catalyzed by Diacylglycerol Acyltransferase (DGAT) [7]. Mammals possess two main DGAT enzymes, DGAT1 and DGAT2. DGAT1 exhibits a broad substrate specificity, with a preference for oleoyl-CoA, while DGAT2 shows a more varied substrate preference that can include polyunsaturated fatty acyl-CoAs like linoleoyl-CoA[7][8].

Caption: The Kennedy Pathway for the synthesis of this compound.

Quantitative Data

Precise quantification of enzyme kinetics and substrate concentrations is essential for understanding the rate of OOL synthesis. The following tables summarize available data from the literature. It is important to note that kinetic parameters can vary significantly based on the enzyme isoform, tissue source, and experimental conditions.

Table 1: Kinetic Parameters of Acyltransferases

| Enzyme | Substrate(s) | Km | Vmax | Source Organism/Tissue | Reference |

| GPAT | oleoyl-CoA | 31.2 µM | 4-fold lower than palmitoyl-CoA | Rat Liver Mitochondria | [9] |

| DGAT1 | oleoyl-CoA | ~10 µM (half-maximal effect) | 362 nmol/min/mg protein | Human (expressed in Sf-9 cells) | [10] |

| DGAT1 | 1,2-dioleoyl-sn-glycerol | - | 812 nmol/min/mg protein | Human (expressed in Sf-9 cells) | [10] |

| DGAT2 | oleoyl-CoA | More active at 0-50 µM | - | Mouse (expressed in insect cells) | [7] |

Table 2: Intracellular Acyl-CoA Concentrations

| Acyl-CoA | Concentration Range (µM) | Cell/Tissue Type | Reference |

| Oleoyl-CoA | ~3 (half-maximal effect on aPKC) | Clonal Pancreatic Beta-Cells | [11] |

| Palmitoyl-CoA | ~3 (half-maximal effect on aPKC) | Clonal Pancreatic Beta-Cells | [11] |

| Total Long-Chain Acyl-CoA | 35-50 (half-maximal Ca2+ release) | Rat Liver Microsomes | [12] |

Experimental Protocols

In Vitro DGAT Activity Assay (Radiometric)

This protocol measures the incorporation of a radiolabeled fatty acyl-CoA into a diacylglycerol acceptor to form a triacylglycerol[13][14].

Materials:

-

Microsomal protein fraction (from cells or tissue of interest)

-

1,2-dioleoyl-sn-glycerol

-

[14C]Linoleoyl-CoA

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mg/mL fatty acid-free BSA

-

Stop Solution: Chloroform:Methanol (2:1, v/v)

-

TLC plate (silica gel)

-

TLC developing solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)

-

Scintillation fluid and counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

5 µL of 1,2-dioleoyl-sn-glycerol (in ethanol)

-

10 µL of Assay Buffer (5x concentrated)

-

x µL of microsomal protein (10-50 µg)

-

ddH2O to a final volume of 45 µL.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 5 µL of [14C]linoleoyl-CoA.

-

Incubate at 37°C for 10-20 minutes.

-

Stop the reaction by adding 750 µL of Stop Solution.

-

Add 250 µL of ddH2O and vortex vigorously to extract the lipids.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase and dry it under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform and spot it onto a TLC plate.

-

Develop the TLC plate in the developing solvent.

-

Visualize the radiolabeled lipids using a phosphorimager.

-

Scrape the silica gel corresponding to the triacylglycerol band into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

Caption: Workflow for the in vitro radiometric DGAT activity assay.

Quantification of this compound by LC-MS/MS

This protocol outlines a general approach for the quantification of specific TAG species from a biological sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4][9][15][16].

Materials:

-

Biological sample (cells or tissue)

-

Internal standard (e.g., a deuterated or 13C-labeled TAG standard)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

LC-MS/MS system with a suitable column (e.g., C18 reversed-phase)

-

Mobile phases (e.g., acetonitrile, isopropanol, water with additives like ammonium formate)

Procedure:

-

Sample Homogenization: Homogenize the biological sample in an appropriate buffer.

-

Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure. Add a known amount of the internal standard to the sample before extraction.

-

Sample Preparation: Dry the lipid extract under nitrogen and reconstitute it in the initial mobile phase.

-

LC Separation: Inject the sample onto the LC system. Use a gradient elution to separate the different lipid classes and TAG species.

-

MS/MS Detection: Analyze the eluting compounds using the mass spectrometer in a targeted manner. For OOL, this would involve selecting the precursor ion corresponding to its [M+NH4]+ or [M+Na]+ adduct and then fragmenting it to produce characteristic product ions.

-

Quantification: Create a calibration curve using a series of known concentrations of an OOL standard. Quantify the amount of OOL in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Caption: General workflow for the quantification of OOL by LC-MS/MS.

Conclusion

The endogenous synthesis of this compound is a multi-step process primarily governed by the Kennedy pathway. The specificities of the acyltransferases GPAT, AGPAT, and DGAT for oleoyl-CoA and linoleoyl-CoA are the key determinants for the formation of this specific triacylglycerol. The provided experimental protocols offer a foundation for researchers to investigate the enzymatic activities involved in OOL synthesis and to quantify its levels in biological systems. Further research into the kinetic parameters of the involved enzymes and the intracellular concentrations of the precursor acyl-CoAs will provide a more complete understanding of the regulation of OOL biosynthesis.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Mechanisms of intestinal triacylglycerol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AGPAT6 Is a Novel Microsomal Glycerol-3-phosphate Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel lysophosphatidic acid acyltransferase enzyme (LPAAT4) with a possible role for incorporating docosahexaenoic acid into brain glycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The lysophosphatidic acid acyltransferases (acylglycerophosphate acyltransferases) family: one reaction, five enzymes, many roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-chain acyl CoA regulation of protein kinase C and fatty acid potentiation of glucose-stimulated insulin secretion in clonal beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CoA and fatty acyl-CoA derivatives mobilize calcium from a liver reticular pool - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A distinct DGAT with sn-3 acetyltransferase activity that synthesizes unusual, reduced-viscosity oils in Euonymus and transgenic seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mapping the regioisomeric distribution of fatty acids in triacylglycerols by hybrid mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aocs.org [aocs.org]

Methodological & Application

Application Note: HPLC Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a triacylglycerol (TAG) composed of two oleic acid chains at the sn-1 and sn-2 positions and a linoleic acid chain at the sn-3 position on the glycerol backbone.[1][2] This TAG is a significant component of various natural oils, including olive, sesame, and pumpkin seed oils.[1][2] The accurate and precise quantification of individual TAG species like this compound is crucial for quality control in the food industry, nutritional analysis, and in the development of lipid-based pharmaceutical formulations.[3]

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the detailed analysis of triacylglycerols.[4] This application note provides a detailed protocol for the analysis of this compound using Reversed-Phase HPLC (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), which are common detectors for non-volatile analytes lacking a strong UV chromophore.

Principle of the Method

The separation of this compound from other lipid species is achieved by RP-HPLC on a C18 column. The separation mechanism is based on the differential partitioning of the TAG molecules between the non-polar stationary phase and the mobile phase. A gradient elution using a mixture of organic solvents is typically employed to achieve optimal resolution of the complex mixture of TAGs found in natural samples.

Due to the absence of a significant chromophore in most TAGs, ELSD is a suitable detection method. The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles. Alternatively, Mass Spectrometry (MS) can be used for detection, providing not only quantification but also structural information for unambiguous identification. Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization technique for the analysis of non-polar molecules like TAGs.[5]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline for the extraction and preparation of TAGs from oil samples.

-

Stock Solution Preparation: Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.

-

Dissolution: Dissolve the sample in 5 mL of isopropanol or a hexane/isopropanol mixture.

-

Volume Adjustment: Bring the solution to the final volume of 10 mL with the same solvent.

-

Dilution: For analysis, dilute the stock solution to an appropriate concentration (e.g., 10-100 µg/mL) with the initial mobile phase composition.

-

Filtration: Filter the final diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.

HPLC-ELSD Method

This method is suitable for the quantification of this compound when mass spectrometric identification is not required.

Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Dichloromethane or Isopropanol |

| Gradient Program | Start with 70% A, linearly decrease to 30% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| ELSD Nebulizer Temp. | 40°C |

| ELSD Evaporator Temp. | 40°C |

| ELSD Gas Flow | 1.5 SLM (Standard Liters per Minute) |

HPLC-MS Method

This method provides both quantification and confirmation of the identity of this compound.

Instrumentation:

-

HPLC system as described above

-

Mass Spectrometer with an APCI source

Chromatographic Conditions:

The same chromatographic conditions as the HPLC-ELSD method can be used. The mobile phase may be modified by the addition of a small amount of ammonium formate to enhance the formation of adduct ions for improved sensitivity and stability in the MS.[5]

Mass Spectrometry Conditions (APCI):

| Parameter | Value |

| Ionization Mode | Positive |

| Vaporizer Temperature | 300°C[5] |

| Drying Gas Flow | 5 L/min |

| Nebulizer Pressure | 60 psi |

| Capillary Voltage | 4000 V |

| Scan Range | m/z 300-1200 |

Data Presentation

The following tables summarize the expected quantitative data for the analysis of triacylglycerols using HPLC-ELSD. The data presented here are representative of typical performance for TAG analysis and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Method Performance Characteristics (Representative)

| Parameter | Expected Value/Range |

| Linearity (R²) | ≥ 0.997[6] |

| Limit of Detection (LOD) | 0.02 - 0.04 µg (on-column)[6] |

| Limit of Quantification (LOQ) | 0.04 - 0.10 µg (on-column)[6] |

| Precision (RSD%) | < 5%[6] |

| Accuracy (Recovery %) | 92.9% - 108.5%[6] |

Table 2: Analyte Information

| Analyte | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 2190-20-7 | C₅₇H₁₀₂O₆ | 883.42[7] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: General workflow for the HPLC analysis of this compound.

Logical Relationship of HPLC Components

This diagram shows the logical connection between the different components of the HPLC system used for the analysis.

Caption: Logical flow of the HPLC system for TAG analysis.

References

- 1. This compound, 2190-20-7 | BroadPharm [broadpharm.com]

- 2. This compound | CAS 2190-20-7 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Cas 2190-20-7,1 2-DIOLEOYL-3-LINOLEOYL-RAC-GLYCEROL (C | lookchem [lookchem.com]

- 4. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

Application Notes and Protocols for the Mass Spectrometry of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOG) is a triacylglycerol (TAG) of significant interest in various fields, including lipidomics, food science, and pharmaceutical development. As a key component of many natural oils and fats, its accurate identification and quantification are crucial for understanding lipid metabolism, assessing food quality, and developing lipid-based drug delivery systems. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful analytical technique for the detailed structural characterization and quantification of individual TAG species like OOG.

These application notes provide a comprehensive overview of the mass spectrometric analysis of OOG, including its fragmentation behavior, detailed experimental protocols for its analysis in biological matrices, and a workflow for data acquisition and processing.

Mass Spectrometry of this compound

The analysis of neutral lipids such as triacylglycerols by mass spectrometry is typically performed using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is often preferred as it generates intact molecular adduct ions with minimal in-source fragmentation, which is ideal for subsequent tandem mass spectrometry (MS/MS) analysis.

Ionization and Adduct Formation:

In positive ion mode ESI, OOG readily forms adducts with cations present in the mobile phase, most commonly ammonium ([M+NH₄]⁺) or alkali metals like sodium ([M+Na]⁺) and lithium ([M+Li]⁺).[1] The formation of the [M+NH₄]⁺ adduct is particularly useful for structural elucidation as it provides a stable precursor ion for MS/MS fragmentation.

Fragmentation Pattern:

Upon collision-induced dissociation (CID) in an MS/MS experiment, the primary fragmentation pathway for the [M+NH₄]⁺ adduct of OOG involves the neutral loss of one of its constituent fatty acids (oleic acid or linoleic acid) as a carboxylic acid, resulting in the formation of diacylglycerol-like fragment ions.[1]

The relative abundance of these fragment ions is indicative of the position of the fatty acids on the glycerol backbone. Generally, the loss of a fatty acid from the sn-1 and sn-3 positions is favored over the loss from the sn-2 position. For this compound (OOG), with two oleic acid moieties at the sn-1 and sn-2 positions and one linoleic acid at the sn-3 position, the MS/MS spectrum is expected to show a more intense peak corresponding to the loss of oleic acid compared to the loss of linoleic acid.[2]

Data Presentation

The expected quantitative fragmentation data for the [M+NH₄]⁺ adduct of this compound is summarized in the table below. The relative intensities are based on the general fragmentation rules for triacylglycerols, where the loss from the outer positions (sn-1 and sn-3) is more probable than from the central position (sn-2).

| Precursor Ion (m/z) | Fragment Ion | Description | Calculated m/z | Expected Relative Intensity |

| 900.8 | [M+NH₄ - C₁₈H₃₄O₂]⁺ | Loss of Oleic Acid | 618.5 | High |

| 900.8 | [M+NH₄ - C₁₈H₃₂O₂]⁺ | Loss of Linoleic Acid | 620.5 | Moderate |

Note: The exact relative intensities can vary depending on the instrument and collision energy used. The table provides a qualitative representation of the expected fragmentation pattern.

Experimental Protocols

Protocol 1: Sample Preparation from Human Serum

This protocol describes the extraction of triacylglycerols from human serum for LC-MS/MS analysis.

Materials:

-

Human serum

-

Isopropanol (LC-MS grade)

-

Deionized water

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Protein Precipitation: To 100 µL of human serum in a microcentrifuge tube, add 400 µL of cold isopropanol.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully collect the supernatant containing the lipid extract into a clean microcentrifuge tube.

-

Dilution: Dilute the supernatant 1:1 with deionized water.

-

Filtration: Filter the diluted extract through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of OOG.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source

LC Parameters:

| Parameter | Setting |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM ammonium formate |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate |

| Gradient | 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 30% B and equilibrate for 5 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 50°C |

| Injection Volume | 5 µL |

MS Parameters:

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| MS1 Scan Range | m/z 300 - 1200 |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |

| Precursor Ion | m/z 900.8 ([M+NH₄]⁺) |

| Collision Energy | 25-35 eV (optimize for specific instrument) |

Visualizations

Caption: Workflow for the analysis of this compound.

Caption: Fragmentation of the [M+NH₄]⁺ adduct of OOG.

References

Application Notes and Protocols for Triacylglycerol Structure Elucidation by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the detailed structural elucidation of triacylglycerols (TAGs). TAGs are the primary components of fats and oils and consist of a glycerol backbone esterified with three fatty acids. The specific fatty acid composition and their positional distribution (regioisomerism) on the glycerol backbone at the sn-1, sn-2, and sn-3 positions significantly influence the physical, chemical, nutritional, and physiological properties of lipids. These structural details are critical in various fields, including food science, nutrition, and the development of lipid-based drug delivery systems.

This document provides detailed application notes and experimental protocols for the use of ¹H, ¹³C, and advanced two-dimensional (2D) NMR techniques for the comprehensive structural analysis of TAGs.

Principle of NMR Analysis of Triacylglycerols

The application of NMR spectroscopy for TAG analysis is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei align in specific orientations. The absorption and re-emission of radiofrequency energy by these nuclei are detected, producing an NMR spectrum. The precise frequency (chemical shift) of a nucleus is highly sensitive to its local chemical environment, providing detailed structural information.

In TAGs, the chemical shifts of protons (¹H) and carbons (¹³C) in both the glycerol backbone and the fatty acyl chains are distinct and can be used to:

-

Determine the fatty acid composition: By integrating the signals corresponding to specific protons in different fatty acids (e.g., olefinic, allylic, and terminal methyl protons), the relative amounts of saturated, monounsaturated, and polyunsaturated fatty acids can be quantified.

-

Elucidate the positional distribution of fatty acids: The chemical shifts of the carbons in the glycerol backbone and the carbonyl carbons of the fatty acids are sensitive to their position of esterification (sn-1,3 vs. sn-2). This allows for the determination of which fatty acids are located at the central sn-2 position versus the terminal sn-1 and sn-3 positions.

-

Identify and quantify regioisomers: By combining 1D and 2D NMR techniques, it is possible to distinguish and quantify different TAG regioisomers, such as POP (Palmitoyl-Oleoyl-Palmitoyl) and PPO (Palmitoyl-Palmitoyl-Oleoyl).

Key NMR Techniques for Triacylglycerol Analysis

¹H NMR Spectroscopy

¹H NMR is a highly sensitive technique that provides a rapid overview of the fatty acid composition. Key proton signals used for quantification include:

-

Olefinic protons (-CH=CH-): ~5.3-5.4 ppm

-

Glycerol methine proton (sn-2 H): ~5.25 ppm

-

Glycerol methylene protons (sn-1,3 H₂): ~4.1-4.3 ppm

-

Bis-allylic protons (=CH-CH₂-CH=): ~2.7-2.8 ppm

-

α-carbonyl methylene protons (-CH₂-COO-): ~2.3 ppm

-

Allylic protons (-CH₂-CH=): ~2.0 ppm

-

Saturated chain methylene protons (-(CH₂)n-): ~1.2-1.4 ppm

-

Terminal methyl protons (-CH₃): ~0.8-1.0 ppm

¹³C NMR Spectroscopy

¹³C NMR offers a wider chemical shift range, leading to better resolution of signals, which is particularly useful for determining the positional distribution of fatty acids.[1] Key carbon signals include:

-

Carbonyl carbons (-COO-): The chemical shifts of the carbonyl carbons differ depending on whether the fatty acid is at the sn-1,3 positions (~173.2 ppm) or the sn-2 position (~172.8 ppm).[2]

-

Glycerol carbons: The sn-1,3 carbons (~62.1 ppm) are distinct from the sn-2 carbon (~68.9 ppm).

-

Olefinic carbons (-CH=CH-): These signals appear in the range of ~127-132 ppm and can also show slight differences based on their position on the glycerol backbone.

2D NMR Spectroscopy

2D NMR techniques provide correlations between different nuclei, which helps to resolve signal overlap and unambiguously assign complex spectra.

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through chemical bonds, helping to trace the connectivity within the glycerol and fatty acid chains.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached, aiding in the assignment of both ¹H and ¹³C spectra.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons with carbons that are two or three bonds away, which is crucial for linking specific fatty acids to the glycerol backbone through the carbonyl group.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

A consistent and careful sample preparation is crucial for obtaining high-quality and reproducible NMR data.

Materials:

-

Triacylglycerol sample (oil or fat)

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Accurately weigh approximately 10-50 mg of the TAG sample directly into a clean, dry 5 mm NMR tube.[3]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the NMR tube.[4]

-

Cap the NMR tube securely and vortex the sample for 60 seconds or until the sample is completely dissolved and the solution is homogeneous.[5]

-

For quantitative ¹³C NMR, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to a final concentration of 5-10 mM to shorten the long relaxation times of carbonyl carbons.[3] Prepare a stock solution of Cr(acac)₃ in CDCl₃ and add the appropriate volume to the sample.

Protocol 2: ¹H NMR Data Acquisition

Instrumentation:

-

NMR spectrometer (400 MHz or higher is recommended for better signal dispersion)[3]

Typical Acquisition Parameters:

| Parameter | Value |

| Pulse Sequence | Standard single-pulse (e.g., 'zg30') |

| Spectral Width | ~12-15 ppm |

| Acquisition Time | ~2-4 seconds |

| Relaxation Delay (d1) | 1-5 seconds (for quantitative analysis, a longer delay of 5x the longest T₁ is recommended)[3] |

| Number of Scans | 8-16 (can be increased for dilute samples)[3] |

| Temperature | 298 K (25 °C) |

Protocol 3: Quantitative ¹³C NMR Data Acquisition

Instrumentation:

-

NMR spectrometer (100 MHz or higher for ¹³C)

Typical Acquisition Parameters:

| Parameter | Value |

| Pulse Sequence | Inverse-gated decoupling (e.g., 'zgig') to suppress the Nuclear Overhauser Effect (NOE)[3] |

| Spectral Width | ~200-220 ppm |

| Acquisition Time | ~1-2 seconds |

| Relaxation Delay (d1) | 10-30 seconds (crucial for complete relaxation of carbonyl carbons, can be shorter if a relaxation agent is used)[3] |

| Number of Scans | 1024-4096 or more, depending on sample concentration |

| Temperature | 298 K (25 °C) |

Protocol 4: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

Instrumentation:

-

NMR spectrometer with gradient capabilities.

Typical Acquisition Parameters:

| Parameter | ¹H-¹H COSY | ¹H-¹³C HSQC | ¹H-¹³C HMBC |

| Pulse Sequence | Gradient-selected COSY (e.g., 'cosygpqf') | Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3') | Gradient-selected HMBC (e.g., 'hmbcgplpndqf') |

| Spectral Width (F2, ¹H) | ~12-15 ppm | ~12-15 ppm | ~12-15 ppm |

| Spectral Width (F1, ¹H/¹³C) | ~12-15 ppm | ~165-200 ppm | ~200-220 ppm |

| Number of Points (F2) | 1024-2048 | 1024-2048 | 1024-2048 |

| Number of Increments (F1) | 256-512 | 128-256 | 256-512 |

| Number of Scans | 2-8 | 4-16 | 8-32 |

| Relaxation Delay (d1) | 1-2 seconds | 1-2 seconds | 1.5-2.5 seconds |

| ¹J(CH) for HSQC | ~145 Hz | ||

| Long-range J(CH) for HMBC | ~8 Hz |

Data Presentation

The quantitative data derived from the NMR spectra are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Chemical Shifts of Key Protons in Triacylglycerols (in CDCl₃)

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| Glycerol Backbone | ||

| sn-2 CH | 5.25 - 5.28 | m |

| sn-1,3 CH₂ (pro-R) | 4.28 - 4.32 | dd |

| sn-1,3 CH₂ (pro-S) | 4.12 - 4.16 | dd |

| Fatty Acyl Chains | ||

| Olefinic (-CH=CH-) | 5.30 - 5.40 | m |

| Bis-allylic (=CH-CH₂-CH=) | 2.75 - 2.85 | t |

| α-Carbonyl (-CH₂-COO-) | 2.28 - 2.32 | t |

| Allylic (-CH₂-CH=) | 2.00 - 2.08 | m |

| β-Carbonyl (-CH₂-C-COO-) | 1.59 - 1.63 | m |

| Methylene (-(CH₂)n-) | 1.25 - 1.38 | m |

| Terminal Methyl (-CH₃, sat.) | 0.86 - 0.90 | t |

| Terminal Methyl (-CH₃, ω-3) | 0.95 - 0.98 | t |

Data compiled from multiple sources.[6][7][8]

Table 2: ¹³C NMR Chemical Shifts of Key Carbons in Triacylglycerols (in CDCl₃)

| Functional Group | Chemical Shift (ppm) |

| Glycerol Backbone | |

| sn-2 CH | 68.8 - 69.1 |

| sn-1,3 CH₂ | 62.0 - 62.3 |

| Fatty Acyl Chains | |

| Carbonyl C=O (sn-1,3) | 173.1 - 173.3 |

| Carbonyl C=O (sn-2) | 172.7 - 172.9 |

| Olefinic (-CH=CH-) | 127.0 - 132.0 |

| α-Carbonyl (-CH₂-COO-) | 33.9 - 34.2 |

| Bis-allylic (=CH-CH₂-CH=) | 25.5 - 25.7 |

| Allylic (-CH₂-CH=) | 27.1 - 27.3 |

| Methylene (-(CH₂)n-) | 29.0 - 29.8 |

| Terminal Methyl (-CH₃) | 14.0 - 14.2 |

Data compiled from multiple sources.[2][9]

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships in NMR-based TAG analysis.

Caption: Experimental workflow for TAG structure elucidation by NMR.

Caption: Logical relationships between NMR signals and TAG structure.

Conclusion

NMR spectroscopy provides a comprehensive suite of tools for the detailed structural analysis of triacylglycerols. By employing a combination of 1D and 2D NMR experiments, researchers can obtain precise information on fatty acid composition, positional distribution, and regioisomeric purity. The protocols and data presented in these application notes serve as a guide for scientists in academic and industrial settings to effectively utilize NMR for the characterization of fats and oils, contributing to advancements in food science, nutrition, and pharmaceutical development.

References

- 1. NMR | Oils And Fats Analysis [nmr.oxinst.com]

- 2. benthamopen.com [benthamopen.com]

- 3. benchchem.com [benchchem.com]

- 4. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-NMR spectroscopy can accurately quantitate the lipolysis and oxidation of cardiac triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ajol.info [ajol.info]

Application Note: Quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Oils

Audience: Researchers, scientists, and drug development professionals.

Introduction